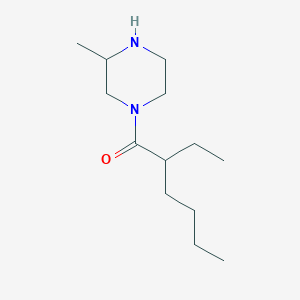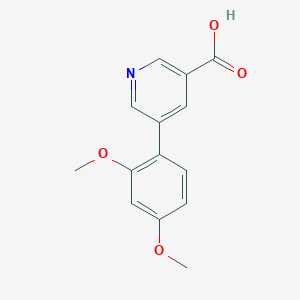
5-Bromo-3,6-difluoro-pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3,6-difluoro-pyridin-2-amine, otherwise known as 5-BDFPA, is a chemical compound with a wide range of applications in the scientific research field. It is a versatile compound, with a variety of uses in both biochemical and physiological research.
Wissenschaftliche Forschungsanwendungen
Selective Amination and Catalysis
"5-Bromo-3,6-difluoro-pyridin-2-amine" serves as a pivotal intermediate in selective amination reactions catalyzed by palladium complexes. For instance, Jianguo Ji, Tao Li, and W. Bunnelle (2003) have demonstrated the use of a palladium-Xantphos complex for the amination of polyhalopyridines, where this compound predominately yields highly selective amination products with excellent yield and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Synthesis of Fluorinated Heterocyclic Scaffolds
It also acts as a building block in the synthesis of fluorinated heterocyclic scaffolds, highlighting its importance in the development of novel organic compounds with potential applications in drug discovery and materials science. C. N. Revanna et al. (2013) utilized a fluorinated heterocyclic scaffold for the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, showcasing an efficient route to functionalized compounds (C. N. Revanna et al., 2013).
Regioselective Reactions and Crystallography
A. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine, revealing insights into crystal structure and intramolecular interactions, which are crucial for understanding the chemical behavior and potential applications of such compounds in crystal engineering and material science (A. Doulah et al., 2014).
Quantum Mechanical Investigations
Gulraiz Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction, supported by quantum mechanical investigations. This study not only showcases the compound's role in organic synthesis but also its application in understanding the electronic properties and reactivity of novel pyridine derivatives through density functional theory (DFT) studies (Gulraiz Ahmad et al., 2017).
Spectroscopic and Antimicrobial Studies
H. Vural and M. Kara (2017) performed spectroscopic characterization and studied the antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, indicating the potential of related compounds in pharmaceutical and biological applications (H. Vural & M. Kara, 2017).
Eigenschaften
IUPAC Name |
5-bromo-3,6-difluoropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAFJTGKYRSMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1Br)F)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6334932.png)








![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)
